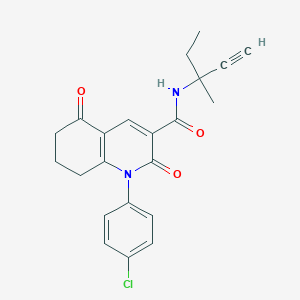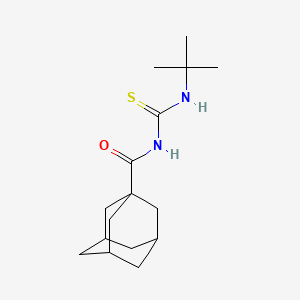![molecular formula C40H34N2O8S2 B4319845 N1N5-BIS[2-(4-BENZOYLPHENOXY)ETHYL]NAPHTHALENE-15-DISULFONAMIDE](/img/structure/B4319845.png)
N1N5-BIS[2-(4-BENZOYLPHENOXY)ETHYL]NAPHTHALENE-15-DISULFONAMIDE
Vue d'ensemble
Description
N,N’-bis[2-(4-benzoylphenoxy)ethyl]naphthalene-1,5-disulfonamide: is a complex organic compound characterized by its unique structure, which includes benzoylphenoxy and naphthalene disulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(4-benzoylphenoxy)ethyl]naphthalene-1,5-disulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-benzoylphenol: This can be synthesized through the Friedel-Crafts acylation of phenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 2-(4-benzoylphenoxy)ethyl bromide: This intermediate is prepared by reacting 4-benzoylphenol with ethylene dibromide in the presence of a base such as potassium carbonate.
Synthesis of the final compound: The final step involves the reaction of 2-(4-benzoylphenoxy)ethyl bromide with naphthalene-1,5-disulfonamide in the presence of a suitable base, such as sodium hydride, to form N,N’-bis[2-(4-benzoylphenoxy)ethyl]naphthalene-1,5-disulfonamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis[2-(4-benzoylphenoxy)ethyl]naphthalene-1,5-disulfonamide can undergo various chemical reactions, including:
Oxidation: The benzoyl groups can be oxidized to form carboxylic acids.
Reduction: The benzoyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
N,N’-bis[2-(4-benzoylphenoxy)ethyl]naphthalene-1,5-disulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which N,N’-bis[2-(4-benzoylphenoxy)ethyl]naphthalene-1,5-disulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or interference with signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-bis[2-(4-methoxyphenoxy)ethyl]naphthalene-1,5-disulfonamide
- N,N’-bis[2-(4-chlorophenoxy)ethyl]naphthalene-1,5-disulfonamide
Uniqueness
N,N’-bis[2-(4-benzoylphenoxy)ethyl]naphthalene-1,5-disulfonamide is unique due to the presence of benzoyl groups, which can impart specific chemical reactivity and biological activity. The naphthalene disulfonamide core also contributes to its distinct properties, making it suitable for various specialized applications.
Propriétés
IUPAC Name |
1-N,5-N-bis[2-(4-benzoylphenoxy)ethyl]naphthalene-1,5-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H34N2O8S2/c43-39(29-9-3-1-4-10-29)31-17-21-33(22-18-31)49-27-25-41-51(45,46)37-15-7-14-36-35(37)13-8-16-38(36)52(47,48)42-26-28-50-34-23-19-32(20-24-34)40(44)30-11-5-2-6-12-30/h1-24,41-42H,25-28H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYSZISHYZFUJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCNS(=O)(=O)C3=CC=CC4=C3C=CC=C4S(=O)(=O)NCCOC5=CC=C(C=C5)C(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H34N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-bromo-4-(2-chloro-5-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4319765.png)
![1-[4-(4-FLUOROPHENYL)PIPERAZINO]-3-[3-(1,3,4-OXADIAZOL-2-YL)PHENOXY]-2-PROPANOL](/img/structure/B4319773.png)
![2-{[3-(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4319779.png)
![4-(3,4-dichlorophenyl)-1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B4319787.png)
![N,4-bis(4-chlorophenyl)-1-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B4319797.png)
![4-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B4319805.png)
![4-(4-chlorophenyl)-1-(4-isopropylphenyl)-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B4319810.png)
![8-bromo-3-nitrodibenzo[b,f]oxepine-2-carboxylic acid](/img/structure/B4319817.png)
![3-(3-CHLOROPHENYL)-2-({[4-METHYL-5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4(3H)-QUINAZOLINONE](/img/structure/B4319826.png)
![2-[(4-ethylbenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B4319840.png)
![ETHYL 2-{4-[(4-ETHYLBENZOYL)AMINO]PHENYL}ACETATE](/img/structure/B4319846.png)
![2-[(1-ADAMANTYLCARBONYL)AMINO]-2-METHYLPROPYL N-(3-CHLOROPHENYL)CARBAMATE](/img/structure/B4319869.png)

